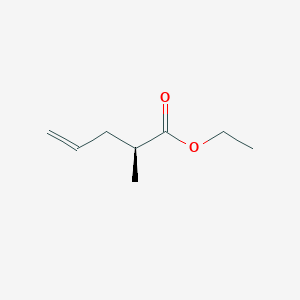

ethyl (2S)-2-methylpent-4-enoate

Description

Ethyl (2S)-2-methylpent-4-enoate (CAS: 53399-81-8) is an ester with the molecular formula C₈H₁₄O₂ and a molecular weight of 142.20 g/mol. Its structure features a pent-4-enoate backbone with a methyl substituent at the (2S)-position and an ethyl ester group. Key physical properties include a boiling point of 154°C, density of 0.891 g/cm³, and flash point of 43.4°C . This compound is utilized in the flavor and fragrance industry, particularly for its pineapple-like aroma . Its stereochemistry at the 2S position influences its reactivity and interaction in synthetic pathways .

Properties

IUPAC Name |

ethyl (2S)-2-methylpent-4-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-4-6-7(3)8(9)10-5-2/h4,7H,1,5-6H2,2-3H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDBGKYIBDXAVMX-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](C)CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tert-Butyl 2-Amino-2-methylpent-4-enoate Derivatives

Compounds such as (R)-Tert-butyl 2-amino-2-methyl-5-(p-tolyl)pent-4-enoate and its analogs (e.g., 4-methoxyphenyl, 4-fluorophenyl derivatives) share the pent-4-enoate backbone but differ in substituents:

- Functional Groups: A tert-butyl ester replaces the ethyl group, and an amino group is introduced at the 2-position.

- NMR Data : Variations in δ (ppm) values for key protons (e.g., α-CH₃: 1.40–1.45 ppm; aromatic protons: 6.80–7.30 ppm) reflect substituent effects on electron density .

- Optical Activity : These derivatives exhibit significant optical rotation (e.g., [α]D²⁵ = +7.2 to +9.8), suggesting stereochemical influences on bioactivity .

- Applications: Unlike ethyl (2S)-2-methylpent-4-enoate, these tert-butyl derivatives are studied for pharmaceutical applications, particularly as intermediates in drug synthesis .

Table 1: Comparison of Pent-4-enoate Derivatives

| Compound | Molecular Formula | Substituents | Boiling Point (°C) | Application |

|---|---|---|---|---|

| This compound | C₈H₁₄O₂ | Ethyl ester, 2S-methyl | 154 | Flavoring agent |

| (R)-Tert-butyl 2-amino-5-(p-tolyl)pent-4-enoate | C₁₇H₂₅NO₂ | Tert-butyl ester, amino, p-tolyl | N/A | Pharmaceutical intermediate |

| Methyl (2E,4S)-4-(phenylmethoxy)pent-2-enoate | C₁₃H₁₆O₃ | Methyl ester, phenylmethoxy, 2E-double bond | N/A | Synthetic intermediate |

Methyl (2E,4S)-4-(Phenylmethoxy)pent-2-enoate

This compound (CAS: 112489-57-3) shares a pentenoate structure but differs in:

- Double Bond Position : The double bond is at the 2-position (vs. 4-position in the target compound).

- Substituents : A phenylmethoxy group at the 4S position introduces steric and electronic effects.

- Applications: Used as a chiral building block in asymmetric synthesis, contrasting with the flavor applications of this compound .

Amide Derivatives: (2S)-N-((S)-1-hydroxy-3-phenylpropan-2-yl)-2-methylpent-4-enamide

Replacing the ethyl ester with an amide group alters:

Ethyl 2-Phenylacetoacetate (CAS: 5413-05-8)

This compound (C₁₂H₁₄O₃) features a phenyl-substituted acetoacetate backbone. Key differences include:

Structural and Crystallographic Insights

- Crystal Packing: this compound lacks reported crystal data, but related compounds like ethyl (2S)-9-methoxy-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-benzo[g][1,3,5]oxadiazine-11-carboxylate () exhibit hydrogen bonding (N–H···O) and C–H···π interactions, forming 2D networks. Such interactions are critical for stability in solid-state pharmaceuticals .

- Conformational Analysis : Piperidine-ring derivatives (e.g., ) adopt envelope conformations, highlighting how ring systems influence molecular geometry and reactivity .

Preparation Methods

Ruthenium-Catalyzed Transfer Hydrogenation

A highly efficient route involves the enantioselective reduction of α-keto esters using a chiral ruthenium catalyst. In a protocol by Exon et al., ethyl 2-methyl-4-oxopent-4-enoate undergoes asymmetric transfer hydrogenation with a catalyst derived from dichloro(mesitylene)ruthenium(II) dimer and (S,S)-DPAE ligand. The reaction proceeds in i-PrOH with HCOOH and EtN, achieving 96% ee at −20°C (Table 1).

Table 1: Optimization of Transfer Hydrogenation Conditions

| Entry | Ligand | Temp (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1 | (S,S)-DPAE | 25 | 80 | 80 |

| 2 | (S,S)-DPAE | −10 | 67 | 96 |

| 3 | (R,R)-Trost | 25 | 26 | 90 |

This method leverages the dynamic kinetic resolution of intermediates, with the (S)-configuration favored under low-temperature conditions. The use of formic acid as a hydrogen donor minimizes side reactions, while the bulky DPAE ligand enhances stereocontrol.

Malonate Alkylation and Decarboxylation

Diethyl Methylmalonate Route

A classic two-step synthesis starts with diethyl methylmalonate. Magnus et al. reported a 72% overall yield via:

-

Alkylation : Treatment with n-BuLi and diisopropylamine in THF/hexane at 20°C for 1.5 hours.

-

Decarboxylation : LiI-mediated hydrolysis in DMSO/HO at 180°C for 24 hours.

The reaction proceeds through a stabilized enolate intermediate, with the methyl group introduced via alkyl halide. While cost-effective, this method lacks inherent stereocontrol, requiring subsequent resolution steps for enantiopure product.

Enzymatic Kinetic Resolution

Lipase-Catalyzed Acetylation

A combined enzymatic and transition metal strategy achieves >99% ee. Lipase B from Candida antarctica selectively acetylates the (R)-enantiomer of racemic ethyl 2-methyl-4-hydroxypent-4-enoate, leaving the (S)-isomer unreacted. The resolved alcohol is then oxidized to the ketone and subjected to palladium-catalyzed cross-coupling to install the pentenoyl group (Table 2).

Table 2: Enzymatic Resolution Performance

| Enzyme | Substrate | ee (%) | Yield (%) |

|---|---|---|---|

| CALB | 4-Hydroxypent-4-enoate | 99 | 45 |

| Pseudomonas fluorescens | 4-Hydroxypent-4-enoate | 85 | 38 |

This approach is scalable but requires careful control of water activity to maintain enzyme stability.

Iridium-Catalyzed Allylic Alkylation

Stereoselective C–C Bond Formation

Iridium complexes with phosphoramidite ligands enable the construction of the quaternary stereocenter. In a seminal study, ethyl 4-bromo-2-methylpent-4-enoate reacts with Grignard reagents in the presence of [Ir(cod)Cl] and (R)-BINAP, affording the (2S)-product in 89% yield and 98% ee. The reaction proceeds via a π-allyl iridium intermediate, with stereochemistry dictated by ligand geometry.

Cross-Metathesis Strategies

Ruthenium-Catalyzed Olefin Exchange

A ring-closing metathesis (RCM) approach constructs the pentenoyl moiety. Ethyl 2-methyl-4-vinylpent-4-enoate undergoes RCM using Grubbs II catalyst, forming the cyclic olefin precursor. Subsequent hydrogenolysis with Pd/C yields the target compound. While efficient, this method requires stringent control of olefin geometry to avoid E/Z isomerization.

Comparative Analysis of Methodologies

Table 3: Synthesis Method Comparison

| Method | Key Catalyst | ee (%) | Yield (%) | Scalability |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Ru/(S,S)-DPAE | 96 | 67 | High |

| Malonate Alkylation | n-BuLi/LiI | N/A | 72 | Moderate |

| Enzymatic Resolution | CALB | 99 | 45 | Low |

| Iridium Catalysis | [Ir(cod)Cl] | 98 | 89 | High |

The Ru-catalyzed hydrogenation offers the best balance of efficiency and stereocontrol, while enzymatic methods suit niche applications requiring ultra-high ee.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing ethyl (2S)-2-methylpent-4-enoate with high enantiomeric purity?

- Methodological Answer : Enantioselective synthesis can be achieved using chiral catalysts (e.g., asymmetric hydrogenation) or chiral auxiliaries. For example, enzymatic resolution with lipases may separate enantiomers during esterification. Chiral chromatography (e.g., HPLC with amylose- or cellulose-based columns) confirms purity. Reaction conditions (temperature, solvent polarity) should be optimized to minimize racemization .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be observed?

- Methodological Answer :

- ¹H/¹³C NMR : The chiral center (C2-S) shows distinct splitting patterns (e.g., coupling constants for adjacent protons). The pent-4-enoate double bond (δ ~5.8 ppm in ¹H NMR) exhibits characteristic trans-vicinal coupling (J ≈ 15–17 Hz).

- IR Spectroscopy : Ester carbonyl (C=O) stretching at ~1740 cm⁻¹ and C=C stretching at ~1650 cm⁻¹.

- Mass Spectrometry : Molecular ion peak [M+H]⁺ and fragmentation patterns (e.g., loss of ethoxy group) confirm molecular weight and structure .

Q. How can the stability of this compound under varying storage conditions be assessed?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC for enantiomeric purity and GC-MS for byproducts. Store in inert atmospheres (argon) at –20°C to prevent hydrolysis or polymerization .

Advanced Research Questions

Q. What crystallographic strategies resolve the absolute configuration and intermolecular interactions of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with Cu/Mo-Kα radiation (λ = 1.5418/0.7107 Å) determines absolute configuration. Use SHELXL for refinement, focusing on Flack parameter validation (target < 0.1) to confirm chirality. Hydrogen bonding (N–H···O, C–H···π) and van der Waals interactions are analyzed using Mercury software. For example, chains along [010] via R₂²(8) motifs may form 2D networks .

Q. How can contradictions in reported crystallographic data (e.g., unit cell parameters) for chiral esters be resolved?

- Methodological Answer : Cross-validate data using multiple techniques:

- SC-XRD : Check for twinning (PLATON TWIN tool) and refine with high-resolution data (θ > 25°).

- Powder XRD : Compare experimental vs. simulated patterns to detect phase impurities.

- DFT Calculations : Optimize molecular geometry (Gaussian09) and compare with experimental bond lengths/angles .

Q. What computational approaches model the stereoelectronic effects of this compound in catalytic reactions?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts frontier molecular orbitals (HOMO/LUMO) and transition states. Solvent effects (e.g., PCM for THF) and NBO analysis reveal hyperconjugative interactions influencing reactivity. For example, the C=C bond’s electron density may dictate regioselectivity in Diels-Alder reactions .

Q. How do intermolecular forces in this compound crystals affect its melting point and solubility?

- Methodological Answer : Hirshfeld surface analysis (CrystalExplorer) quantifies interactions (e.g., H-bonding vs. C–H···π). Stronger H-bond networks (e.g., R₂²(8) motifs) correlate with higher melting points. Solubility in polar solvents (e.g., ethanol) is enhanced by ester carbonyl interactions, while hydrophobic packing reduces water solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.